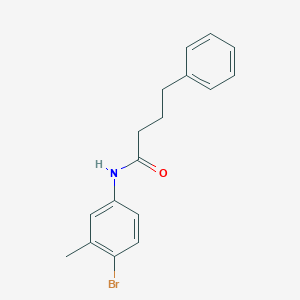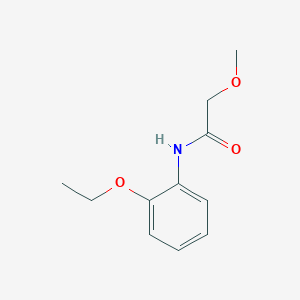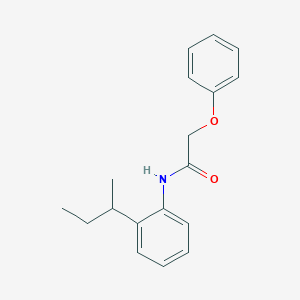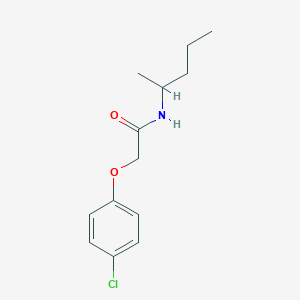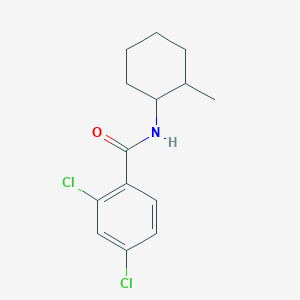
2,4-dichloro-N-(2-methylcyclohexyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dichloro-N-(2-methylcyclohexyl)benzamide, also known as A771726, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to a class of compounds known as Janus kinase inhibitors, which are being explored for their ability to treat a variety of autoimmune and inflammatory diseases.
Mecanismo De Acción
2,4-dichloro-N-(2-methylcyclohexyl)benzamide acts by inhibiting the activity of Janus kinases, which are enzymes that play a key role in the signaling pathways involved in inflammation and immune system activation. By blocking the activity of these enzymes, 2,4-dichloro-N-(2-methylcyclohexyl)benzamide can help to reduce the levels of pro-inflammatory cytokines and other mediators that contribute to the development and progression of autoimmune and inflammatory diseases.
Biochemical and Physiological Effects:
Studies have shown that 2,4-dichloro-N-(2-methylcyclohexyl)benzamide can effectively reduce inflammation and improve symptoms in animal models of rheumatoid arthritis and other autoimmune diseases. The compound has also been shown to have a favorable safety profile, with limited toxicity and few side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2,4-dichloro-N-(2-methylcyclohexyl)benzamide is its specificity for Janus kinases, which makes it a potentially valuable tool for studying the role of these enzymes in various disease processes. However, the compound's relatively low potency and limited solubility can make it challenging to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 2,4-dichloro-N-(2-methylcyclohexyl)benzamide and related Janus kinase inhibitors. One area of interest is the development of more potent and selective compounds that can be used to treat a wider range of autoimmune and inflammatory diseases. Another area of focus is the exploration of combination therapies involving Janus kinase inhibitors and other drugs, in order to maximize their therapeutic effects. Additionally, researchers are investigating the potential use of Janus kinase inhibitors in treating certain types of cancer, where these enzymes are also involved in disease progression.
Métodos De Síntesis
The synthesis of 2,4-dichloro-N-(2-methylcyclohexyl)benzamide involves several steps, starting with the reaction of 2,4-dichlorobenzoyl chloride with 2-methylcyclohexylamine to form the corresponding amide. This intermediate is then subjected to a series of reactions, including reduction and cyclization, to produce the final product.
Aplicaciones Científicas De Investigación
2,4-dichloro-N-(2-methylcyclohexyl)benzamide has been the subject of numerous scientific studies, with researchers exploring its potential applications in treating conditions such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The compound has been shown to inhibit the activity of Janus kinases, which are involved in the signaling pathways that lead to inflammation and immune system activation.
Propiedades
Fórmula molecular |
C14H17Cl2NO |
|---|---|
Peso molecular |
286.2 g/mol |
Nombre IUPAC |
2,4-dichloro-N-(2-methylcyclohexyl)benzamide |
InChI |
InChI=1S/C14H17Cl2NO/c1-9-4-2-3-5-13(9)17-14(18)11-7-6-10(15)8-12(11)16/h6-9,13H,2-5H2,1H3,(H,17,18) |
Clave InChI |
FEKZAAWOUHFLPC-UHFFFAOYSA-N |
SMILES |
CC1CCCCC1NC(=O)C2=C(C=C(C=C2)Cl)Cl |
SMILES canónico |
CC1CCCCC1NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Pictogramas |
Corrosive; Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




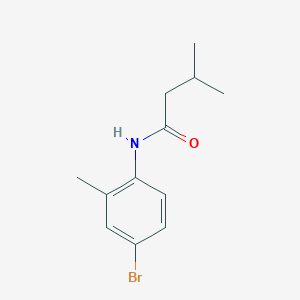
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(1-naphthyloxy)acetamide](/img/structure/B290973.png)
![Dimethyl 5-[(4-phenylbutanoyl)amino]isophthalate](/img/structure/B290974.png)

